Superior Hepatic DNA Adduct Formation: A 1.7- to 950-Fold Increase Over Benzo[a]pyrene and 2-Acetylaminofluorene
In a direct head-to-head comparison study, 7H-Dibenzo(c,g)carbazole (DBC) was shown to be significantly more potent than both benzo[a]pyrene (BP) and 2-acetylaminofluorene (AAF) in causing tissue DNA damage. Quantitatively, for a given tissue and route of administration, DNA adduction by DBC was 1.7- to 950-fold greater than that by BP and AAF [1]. Furthermore, the total number of DBC adducts in liver DNA was 11–138 times that found in kidney, lung, or skin DNA, underscoring its exceptional hepatic specificity [1]. This contrasts sharply with BP, where topical application resulted in skin DNA adduct levels 91–218 times greater than in other tissues, and AAF, which showed no such extreme tissue preference [1].
| Evidence Dimension | DNA Adduct Formation (Relative Potency) |
|---|---|
| Target Compound Data | Liver DNA adduct levels 11–138x higher than in kidney, lung, or skin |
| Comparator Or Baseline | Benzo[a]pyrene (BP): 1.7- to 950-fold less DNA adduction overall; Skin preference with 91–218x higher adducts in skin; 2-Acetylaminofluorene (AAF): No extreme tissue preference |
| Quantified Difference | 1.7- to 950-fold greater DNA adduction by DBC than BP or AAF; 11- to 138-fold hepatic preference for DBC |
| Conditions | In vivo mouse model; single topical, p.o., or s.c. administration of 80 µmol/kg test compound to male BALB/c mice; DNA adducts analyzed by 32P-postlabeling |
Why This Matters
This quantifiable hepatic specificity and higher potency make DBC an essential, non-substitutable standard for researchers studying liver-specific genotoxicity or developing biomarkers for NHA exposure in complex environmental mixtures.
- [1] Schurdak ME, Randerath K. Effects of Route of Administration on Tissue Distribution of DNA Adducts in Mice: Comparison of 7H-Dibenzo(c,g)carbazole, Benzo(a)pyrene, and 2-Acetylaminofluorene. Cancer Res. 1989;49(10):2633-2638. View Source
